molecular formula C15H13N5O B2504686 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034531-65-0

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No. B2504686
CAS RN: 2034531-65-0
M. Wt: 279.303
InChI Key: XYZZEPRWZIWIMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and related compounds has been explored through various synthetic routes. For instance, a method for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been reported, which involves the catalytic action of triethylamine and yields the target compound with high efficiency . Another study describes the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide through a five-step process starting from 2-nitrobenzoic acid, which includes chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction . Additionally, a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been achieved using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation .

Molecular Structure Analysis

The molecular structures of various N-(pyridin-yl)benzamide derivatives have been characterized using different spectroscopic techniques and X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative revealed two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . In another study, the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes were determined, providing insights into the positions of atoms, bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

The reactivity of N-(pyridin-yl)benzamide derivatives has been explored in various chemical reactions. For instance, palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide has been used to produce a range of N-(CH2-aryl/alkyl)-substituted derivatives . The oxidative N-N bond formation to create 1,2,4-triazolo[1,5-a]pyridines represents another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-yl)benzamide derivatives have been studied in the context of their biological activity. A series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their selectivity as inhibitors of human aldosterone synthase (CYP11B2), demonstrating their potential as selective inhibitors . Additionally, the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes against various human cancer cell lines has been assessed, with some derivatives showing significant cytotoxicity . Furthermore, the design and synthesis of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment have led to compounds with effective inhibitory activity against cancer cell lines .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and related compounds have been extensively studied for their chemical synthesis processes, including their electrophoretic separation, which is crucial for quality control in pharmaceutical compounds (Ye et al., 2012). These compounds have shown significant applications in creating novel drugs with potential anticancer properties, as seen in the design and synthesis of histone deacetylase inhibitors (Zhou et al., 2008). The structural analysis, including crystallography, provides insights into the molecular configurations that are key to understanding their interactions and functionalities in biological systems (Artheswari et al., 2019).

Biological Applications

The biological applications of these compounds are diverse, ranging from their antiviral activities, as demonstrated in the synthesis of benzamide-based 5-aminopyrazoles showing remarkable activity against avian influenza virus (Hebishy et al., 2020), to their potential as antibacterial and antifungal agents, as seen in the synthesis and biological activity evaluation of triazolo[3,4-b][1,3,4]thiadiazole derivatives (Patel & Patel, 2015). These findings highlight the versatile nature of this compound derivatives in contributing to the development of new therapeutic agents.

Advanced Materials and Sensing Applications

In the field of materials science, compounds related to this compound have been utilized in creating materials with unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive characteristics, which have potential applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).

Future Directions

The future research directions could involve further exploration of the potential uses of this compound in various fields, such as drug development, materials science, and others. Further studies could also aim to fully elucidate the mechanism of action of this compound .

properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(12-4-2-1-3-5-12)17-10-13-11-20(19-18-13)14-6-8-16-9-7-14/h1-9,11H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZEPRWZIWIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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